![molecular formula C29H34O17 B13861569 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycoside. It is a semisynthetic compound derived from plant constituents and is not naturally found in food. This compound is primarily used in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4’-(Hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. The process typically starts with the preparation of 7-monohydroxyethyl rutoside, which is then further hydroxyethylated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4’-(Hydroxyethyl)rutoside involves the use of semisynthetic methods to derive the compound from plant constituents. The process ensures a high purity level of the final product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Hydroxyethyl)rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different hydroxyethyl derivatives of rutoside, each with unique properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
4’-(Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Wirkmechanismus
4’-(Hydroxyethyl)rutoside primarily acts on the microvascular endothelium, where it reduces hyperpermeability and edema. It achieves this by stabilizing the capillary walls and reducing leakage from small blood vessels . The compound also has a protective effect on the vascular endothelium, improving microvascular perfusion and reducing erythrocyte aggregation .
Vergleich Mit ähnlichen Verbindungen
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 4’-(Hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct therapeutic properties. Compared to other similar compounds, it has a more pronounced effect on reducing vascular permeability and edema .
Eigenschaften
Molekularformel |
C29H34O17 |
|---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17?,19-,20+,22+,23-,24?,25+,28?,29-/m1/s1 |
InChI-Schlüssel |
MTFMRKZZAXMGBF-KTUQNWLNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C(C(O1)OCC2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



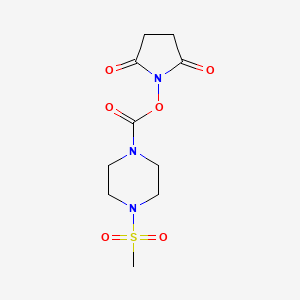
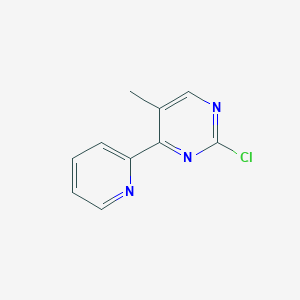
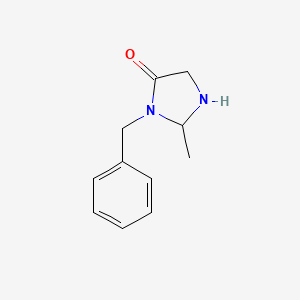
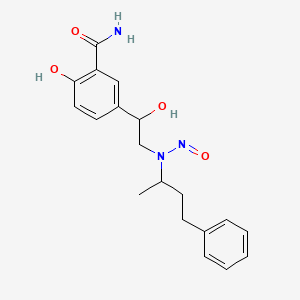
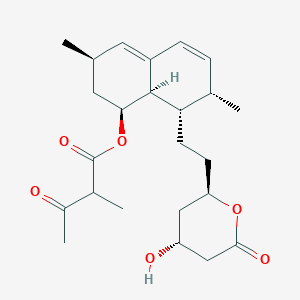
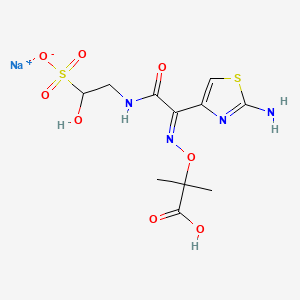

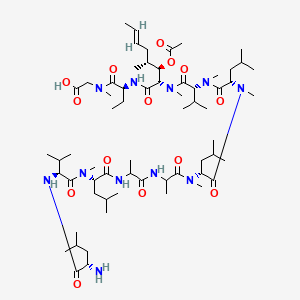
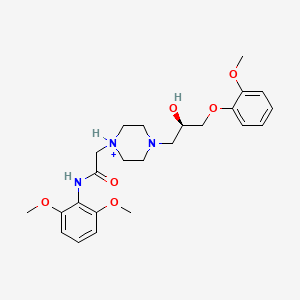
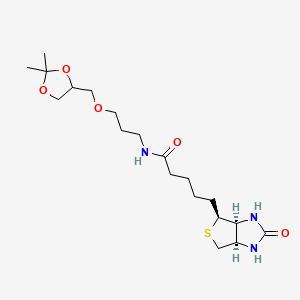
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
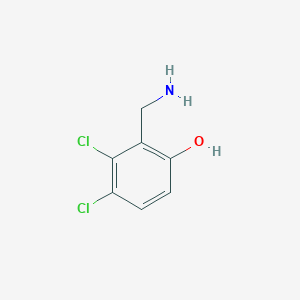
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
